molecular formula C11H22N6O4S2 B1147564 1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine CAS No. 1331637-48-9

1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine

Cat. No.: B1147564
CAS No.: 1331637-48-9
M. Wt: 366.5 g/mol
InChI Key: VWZXRGJMLLSQBK-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

Synthesis and Material Development

A significant portion of the research involving chemicals structurally related to 1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine) focuses on the synthesis and characterization of novel materials, particularly polymers and copolymers, with unique properties. For instance, fluorinated poly(ether amide)s synthesized from bis(ether amine) monomers show outstanding solubility, thermal stability, and low refractive indices, making them suitable for various industrial applications due to their transparency, flexibility, and toughness (Shockravi, Javadi, & Abouzari‐Lotf, 2011). These materials' inherent viscosities and ability to form films from solutions indicate their potential for use in coatings, films, and high-performance polymers.

Heterocyclic Compound Synthesis

The chemical framework of this compound) and its analogs serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Studies demonstrate efficient routes to dihyroindeno[1,2-b]pyrroles and indeno[2′,1′:4,5]pyrrolo[1,2-a]-fused 1,3-diazaheterocycles, highlighting the importance of such chemical scaffolds in building molecular diversity and exploring new therapeutic agents (Alizadeh, Zarei, & Rezvanian, 2011).

Corrosion Inhibition

Research into the corrosion inhibition properties of novel synthesized compounds related to the chemical structure has shown promising results in protecting mild steel against corrosion in acidic environments. Such compounds act as effective corrosion inhibitors, with potential applications in industrial processes where steel is a commonly used material (Singh & Quraishi, 2016). The mechanism involves the adsorption of the inhibitor molecule onto the metal surface, highlighting the practical importance of these chemicals in extending the life of metal components.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '1,1'-N-[Methylenebis(sulphanediylethylene)]bis(N'-methyl-2-nitroethene-1,1-diamine' involves the reaction of N-methyl-2-nitroethene-1,1-diamine with methylenebis(sulphanediylethylene) in the presence of a suitable catalyst.", "Starting Materials": [ "N-methyl-2-nitroethene-1,1-diamine", "Methylenebis(sulphanediylethylene)", "Catalyst" ], "Reaction": [ "Mix N-methyl-2-nitroethene-1,1-diamine and methylenebis(sulphanediylethylene) in a suitable solvent", "Add the catalyst to the mixture", "Heat the mixture under reflux for a suitable period of time", "Cool the mixture and filter the precipitate", "Wash the precipitate with a suitable solvent", "Dry the product under vacuum" ] }

1331637-48-9

Molecular Formula

C11H22N6O4S2

Molecular Weight

366.5 g/mol

IUPAC Name

1-N-methyl-1-N'-[2-[2-[[1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3

InChI Key

VWZXRGJMLLSQBK-UHFFFAOYSA-N

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC

synonyms

Ranitidine EP Impurity J; 

Origin of Product

United States

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